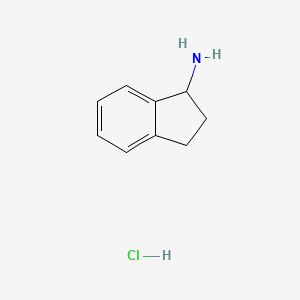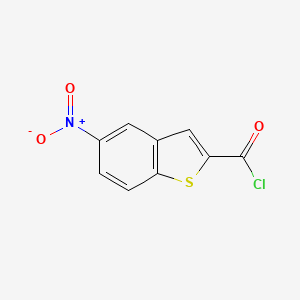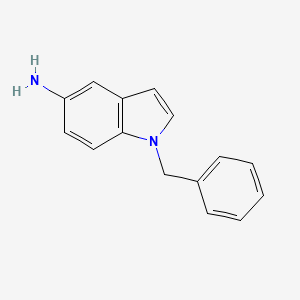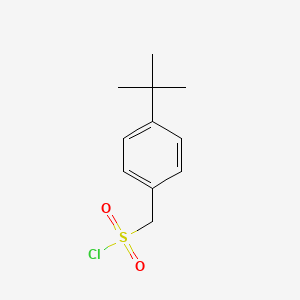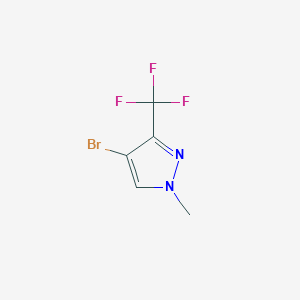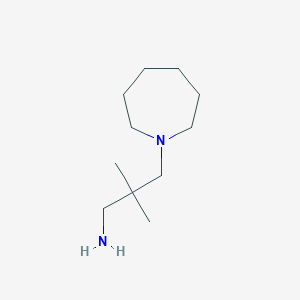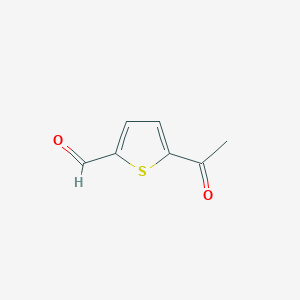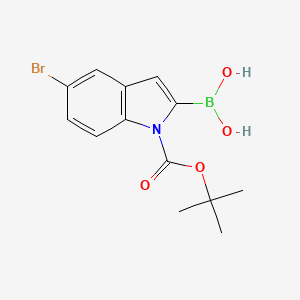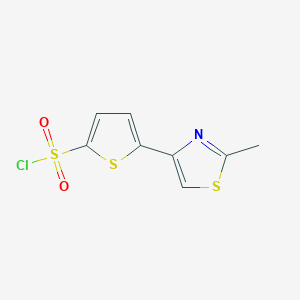
2-(4-Bromo-2-formylphenoxy)propanoic acid
説明
2-(4-Bromo-2-formylphenoxy)propanoic acid is a compound that can be associated with bromophenol derivatives, which are known for their various chemical properties and applications. Bromophenols themselves are compounds that can be found naturally, such as in marine red algae, and have been shown to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants . While the specific compound 2-(4-Bromo-2-formylphenoxy)propanoic acid is not directly mentioned in the provided papers, its structure suggests it could be synthesized and modified using similar methods described for related bromophenol and bromoaryl compounds.
Synthesis Analysis
The synthesis of related bromoaryl compounds often involves the use of halogenated precursors and various catalytic or stoichiometric reactions. For instance, 2-bromophenol has been decomposed in NaOH solution at high temperatures, leading to debromination and the formation of various aliphatic and aromatic compounds . Similarly, derivatives of 2-bromomethyl-3-aryl-2-propenoic acids have been synthesized from Baylis–Hillman adducts, which are then used in cyclo-oligomerization reactions . These methods could potentially be adapted for the synthesis of 2-(4-Bromo-2-formylphenoxy)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms attached to an aromatic ring, which can significantly influence the chemical reactivity and physical properties of the molecule. The position of the bromine atoms and other substituents on the aromatic ring can be crucial for the regioselectivity of subsequent reactions, as seen in the synthesis of indenones from 2-bromophenylboronic acids . The molecular structure of 2-(4-Bromo-2-formylphenoxy)propanoic acid would include a bromine and a formyl group on the aromatic ring, which could affect its reactivity in a similar manner.
Chemical Reactions Analysis
Bromoaryl compounds participate in various chemical reactions, often involving the formation or breaking of C-Br bonds. For example, the Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids leads to the formation of indenones, with the regioselectivity of the reaction being influenced by the substituents on the alkynes . The presence of a formyl group in 2-(4-Bromo-2-formylphenoxy)propanoic acid suggests that it could also undergo similar carbonylative reactions, potentially leading to the formation of cyclic compounds or other complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by the presence of bromine atoms and other functional groups. For example, the decomposition of 2-bromophenol in NaOH solution is temperature-dependent, with higher temperatures leading to faster decomposition rates and higher debromination percentages . The solubility, melting point, and reactivity of 2-(4-Bromo-2-formylphenoxy)propanoic acid would be expected to be affected by its bromine and formyl substituents, as well as by the phenoxy and propanoic acid groups. These properties would need to be characterized through experimental studies to fully understand the behavior of the compound under different conditions.
科学的研究の応用
Subheading Synthesis and Polymerization Applications
4-(4-(2-(4-(allyloxy) phenyl)-5-hydroxypentane 2-yl) phenoxy)benzaldehyde, a derivative of 2-(4-Bromo-2-formylphenoxy)propanoic acid, has been synthesized and used in the creation of heterobifunctionalized poly(ε-caprolactones) and poly(methyl methacrylate)s with clickable aldehyde and allyloxy functional groups. This compound, through controlled polymerization processes, has been instrumental in the synthesis of well-defined polymers with specific functionalities, allowing for further modification through click chemistry strategies, demonstrating significant potential in the field of advanced polymer chemistry and materials science (Sane et al., 2013).
Phytotoxicity and Mutagenic Studies
Subheading Phytotoxicity and Mutagenic Impact
Derivatives of cinnamic acid, including some structurally related to 2-(4-Bromo-2-formylphenoxy)propanoic acid, have been assessed for their phytotoxic and genotoxic effects using the Triticum test. These studies have shown that these compounds can inhibit the germination process and mitotic activity, induce chromosomal aberrations, and affect plant metabolism, which could have implications in agricultural and environmental contexts (Jităreanu et al., 2013).
Exploration of Phenolic Compounds
Subheading Novel Phenolic Compounds Exploration
Research into naturally occurring phenolic compounds, such as 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), has demonstrated the potential of these substances as renewable building blocks for material science. These studies, which involve the synthesis and characterization of novel compounds, highlight the versatility and potential of derivatives of 2-(4-Bromo-2-formylphenoxy)propanoic acid and similar structures in developing new materials with enhanced properties (Trejo-Machin et al., 2017).
Safety And Hazards
The safety information for “2-(4-Bromo-2-formylphenoxy)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(4-bromo-2-formylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXQZBNVNBRZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391859 | |
| Record name | 2-(4-bromo-2-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-formylphenoxy)propanoic acid | |
CAS RN |
171347-47-0 | |
| Record name | 2-(4-bromo-2-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

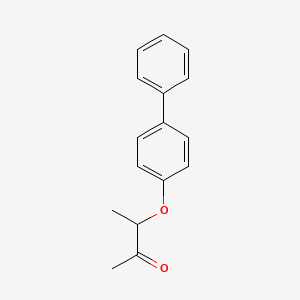
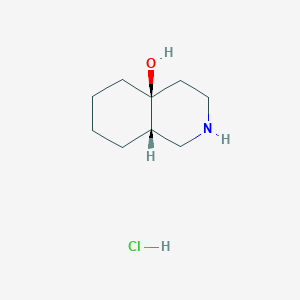
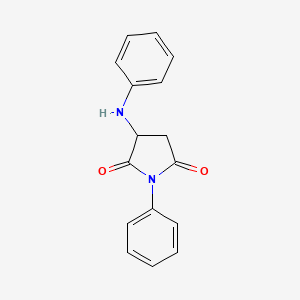
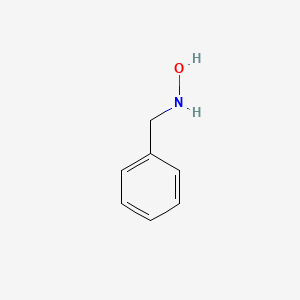
![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
